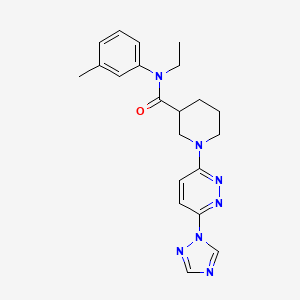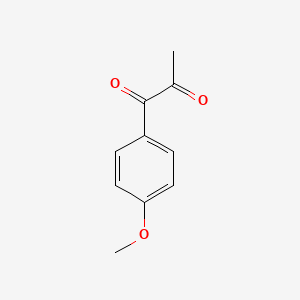
1-(4-Methoxyphenyl)propane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)propane-1,2-dione is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.187. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Crystallography and Material Science
1-(4-Methoxyphenyl)propane-1,2-dione has been studied in crystallography, revealing unique properties. For instance, the derivative 1-(4-methoxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione exhibits curved fractal structures in crystals. These structures, observed under an optical microscope, are attributed to weak intermolecular interactions causing dislocation during crystal growth. Such findings have artistic implications, with the micrographs being utilized in fashion design (Qian et al., 2017).
2. Molecular Structure Analysis
Research has focused on understanding the molecular structure of this compound and its derivatives. Studies have revealed that these compounds tend to adopt cis-diketo (Z,Z) conformations. The X-ray crystal structures of such compounds provide insights into the dihedral angles formed by carbonyl groups, contributing to our understanding of acyclic β-diketones without an enol configuration in the solid state (Emsley et al., 1987).
3. Chemical Reactions and Synthesis
The title compound has been derived from various reactions, contributing to the understanding of molecular interactions and synthesis pathways. For instance, it has been derived from reactions involving hydroxyphenyl and methoxyphenyl rings, leading to the formation of compounds stabilized by hydrogen bonding. These findings have implications for chemical synthesis and the study of intermolecular forces (Kausar et al., 2009).
4. Photophysical Properties
The study of this compound and its derivatives has also expanded into the realm of photophysical properties. For example, the compound's behavior in different polymorphs and its emission properties have been examined. This includes the study of chromic effects such as mechano-, thermo-, and chronochromism, as well as aggregation-induced emission and solvatochromic effects (Galer et al., 2014).
5. Biological and Pharmacological Applications
Although the focus is not on drug usage, it's worth noting that this compound and its derivatives have been explored for potential biological and pharmacological applications. This includes studies on antimicrobial and antioxidant activities, demonstrating the compound's relevance in various fields of scientific research (Sheikh et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)propane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJWSQBCJZWMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride](/img/structure/B2531013.png)
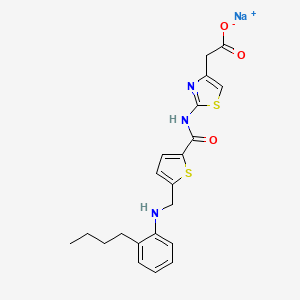
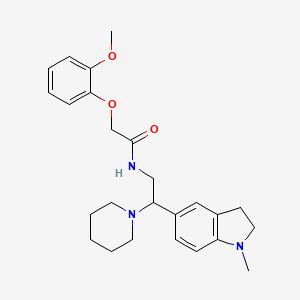
![1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine](/img/structure/B2531018.png)
![1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol](/img/structure/B2531019.png)
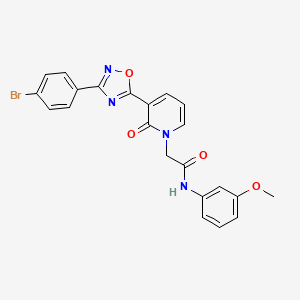
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2531021.png)

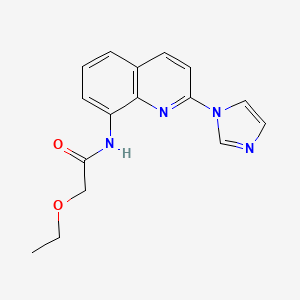
![4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2531029.png)
![2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene](/img/structure/B2531030.png)
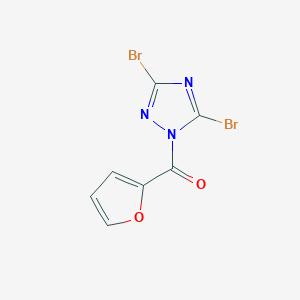
![1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-methylurea](/img/structure/B2531034.png)
